The Discovery and Isolation of Caprazamycin from Streptomyces sp.: A Technical Guide
The Discovery and Isolation of Caprazamycin from Streptomyces sp.: A Technical Guide
Caprazamycins are a group of potent liponucleoside antibiotics first isolated from the fermentation broth of Streptomyces sp. MK730-62F2.[1][2] These compounds have garnered significant interest within the scientific community due to their excellent in vitro activity against Gram-positive bacteria, particularly species of Mycobacterium, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1] Structurally, caprazamycins are complex molecules characterized by a unique N-methyldiazepanone ring and are derived from 5′-(β-O-aminoribosyl)-glycyluridine.[1] This guide provides a comprehensive overview of the discovery, isolation, and characterization of these promising antibacterial agents.
Discovery and Producing Organism
Caprazamycins A to F were discovered and isolated from the culture broth of the bacterial strain Streptomyces sp. MK730-62F2.[3][4] This strain was identified as a producer of novel antibiotics with strong antibacterial activity against various acid-fast bacteria and other Gram-positive bacteria, including drug-resistant strains.[3] The producing organism, Streptomyces sp. MK730-62F2, can be cultivated on standard microbiological media, with optimal growth temperatures ranging from 30°C to 37°C.[4]
Experimental Protocols
Fermentation of Streptomyces sp. MK730-62F2
The production of caprazamycins is achieved through submerged fermentation of Streptomyces sp. MK730-62F2. The following protocol is based on established methods for the cultivation of this strain for antibiotic production.[1]
Inoculum Preparation:
-
A spore suspension of Streptomyces sp. MK730-62F2 is used to inoculate 50 mL of TSB (Tryptic Soy Broth) medium.[1]
-
The culture is incubated for 2 days at 30°C with agitation at 200 rpm.[1]
Production Medium and Conditions:
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For the production of caprazamycins, 1 mL of the pre-culture is inoculated into 100 mL of a production medium.[1]
-
The production medium consists of 1% soytone, 1% soluble starch, and 2% D-maltose, with the pH adjusted to 6.7.[1]
-
The production culture is incubated for 7 days at 30°C with agitation at 200 rpm.[1]
Isolation and Purification of Caprazamycins
The following protocol outlines the steps for the extraction and partial purification of caprazamycins from the fermentation broth.[1]
Extraction:
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After the 7-day incubation period, the culture supernatant is adjusted to pH 4.[1]
-
The acidified supernatant is then extracted with an equal volume of butanol.[1]
-
The organic phase, containing the caprazamycins, is collected.[1]
Purification:
-
The butanol extract is evaporated to dryness.[1]
-
The resulting residue is redissolved in 500 μl of methanol (B129727) for further analysis and purification.[1]
-
Further purification can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A Reprosil-Pur Basic C18 column is suitable for this purpose.[1]
Data Presentation
Antibacterial Activity of Caprazamycin Derivatives
The minimum inhibitory concentrations (MICs) of various caprazamycin derivatives have been determined against several bacterial strains, demonstrating their potent antibacterial activity.
| Compound | Mycobacterium smegmatis ATCC607 (MIC, µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC, µg/mL) | Vancomycin-resistant Enterococcus (VRE) (MIC, µg/mL) |
| Caprazamycins (general) | 6.25 - 12.5[5] | - | - |
| Palmitoyl (B13399708) caprazol (B1245282) 7 | 6.25[6] | 3.13 - 12.5[6] | 3.13 - 12.5[6] |
| N6'-desmethyl palmitoyl caprazol 28 | - | 3.13 - 12.5[6] | 3.13 - 12.5[6] |
| CPZEN-45 (Caprazene derivative) | More potent than Caprazamycin B[5] | - | - |
| CPZEN-48 (Caprazene derivative) | More potent than Caprazamycin B[5] | - | - |
| CPZEN-51 (Caprazene derivative) | More potent than Caprazamycin B[5] | - | - |
Mechanism of Action
Caprazamycins belong to the family of translocase I inhibitors.[1] Their primary mode of action is the inhibition of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[7][8] MraY is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, catalyzing the transfer of the UDP-MurNAc-pentapeptide to the undecaprenyl phosphate (B84403) carrier molecule, forming Lipid I.[1] By inhibiting this initial membrane-bound step in cell wall synthesis, caprazamycins disrupt the integrity of the bacterial cell wall, leading to cell death.[8] The 3″-OH group, the amino group of the aminoribosyl-glycyluridine, and an intact uracil (B121893) moiety are essential for the inhibition of MraY.[1]
Caption: Mechanism of action of Caprazamycin.
Biosynthetic Pathway
The biosynthetic gene cluster for caprazamycins has been identified and sequenced, revealing 23 open reading frames that are likely involved in the biosynthesis, export, resistance, and regulation of these antibiotics.[1] A proposed pathway for the biosynthesis of the unique 3-methylglutaryl moiety involves two routes for the supply of 3-methylglutaryl-CoA.[9][10] One pathway is encoded within the caprazamycin gene cluster itself and involves the 3-hydroxy-3-methylglutaryl-CoA synthase, Cpz5.[9][10] The second pathway is part of the primary metabolism of the host organism and utilizes the leucine/isovalerate utilization (Liu) pathway.[9][10] The intermediate 3-methylglutaconyl-CoA from the Liu pathway is used for the synthesis of 3-methylglutaryl-CoA.[9] Subsequently, Cpz20 and Cpz25 from the caprazamycin gene cluster are involved in a common route after the two pathways merge.[9][10]
References
- 1. Identification and Manipulation of the Caprazamycin Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caprazamycins, novel lipo-nucleoside antibiotics, from Streptomyces sp. II. Structure elucidation of caprazamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2001012643A1 - Antibiotic caprazamycins and process for producing the same - Google Patents [patents.google.com]
- 4. DE60006690T2 - ANTIBIOTIC CAPRAZAMYCINS AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
